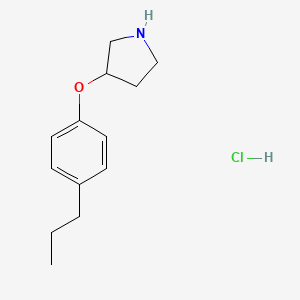
3-(4-丙基苯氧基)吡咯烷盐酸盐
描述
3-(4-Propylphenoxy)pyrrolidine hydrochloride is a chemical compound . It has a molecular weight of 255.78 g/mol. The compound is part of the pyrrolidine class, which is a five-membered nitrogen heterocycle . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .科学研究应用
药物发现与开发
吡咯烷环是“3-(4-丙基苯氧基)吡咯烷盐酸盐”的组成部分,在医药化学中被广泛用于开发治疗人类疾病的化合物。 其饱和性质使其能够有效地探索药效团空间,因为sp3杂化,有助于分子的立体化学,并增加三维覆盖率 .
自身免疫性疾病的治疗
吡咯烷的衍生物,如“3-(4-丙基苯氧基)吡咯烷盐酸盐”,已被证明是视黄酸相关孤儿受体γ (RORγt) 的反向激动剂。 该受体参与自身免疫性疾病,对该途径的调节可导致新的治疗策略 .
G蛋白偶联受体 (GPCR) 的激动作用
吡咯烷支架可以影响取代基的构象,从而导致能够在GPCR中显示完全激动作用的化合物。 这对针对代谢疾病和与GPCR相关的疾病开发药物具有重要意义 .
抗氧化和抗炎应用
吡咯烷生物碱,包括“3-(4-丙基苯氧基)吡咯烷盐酸盐”的衍生物,具有抗氧化和抗炎特性。 这些活性对于开发治疗氧化应激相关疾病和炎症状况至关重要 .
抗菌和抗真菌活性
吡咯烷生物碱的结构多样性使其具有显著的抗菌和抗真菌活性。 这使它们在寻找新的抗生素和抗真菌剂方面具有价值,特别是在抗生素耐药性不断上升的情况下 .
神经药理学效应
吡咯烷衍生物已被研究其神经药理学效应,包括治疗神经毒性和神经退行性疾病的潜力。 调节神经通路的能力为开发新型神经治疗剂提供了一条途径 .
安全和危害
作用机制
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific target and the structural features of the compound .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, often as a result of their interactions with their targets . The downstream effects of these interactions can be diverse, ranging from changes in cellular metabolism to alterations in signal transduction .
Pharmacokinetics
The physicochemical properties of pyrrolidine alkaloids can influence their pharmacokinetic behavior . For instance, the presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule, potentially influencing its absorption and distribution
Result of Action
The effects of pyrrolidine alkaloids can be diverse, reflecting their interactions with a wide range of targets . These effects can include changes in cellular function, alterations in signal transduction, and modulation of enzymatic activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine alkaloids
属性
IUPAC Name |
3-(4-propylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-3-11-4-6-12(7-5-11)15-13-8-9-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONUQCPRMHECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
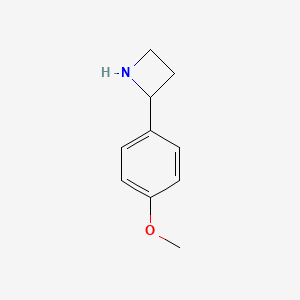
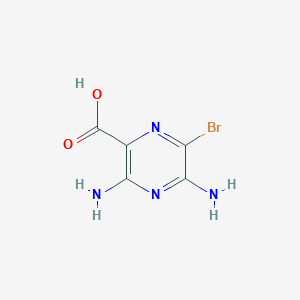
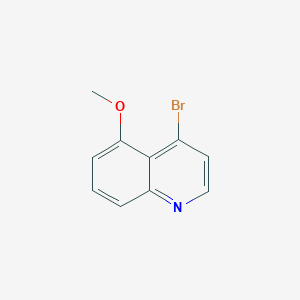

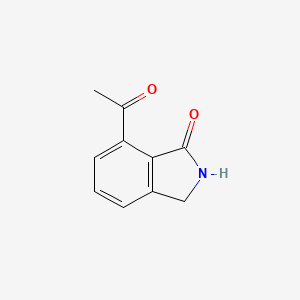

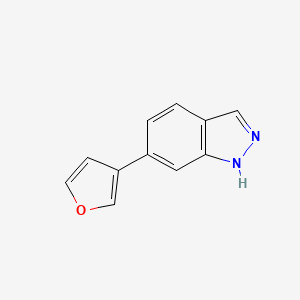
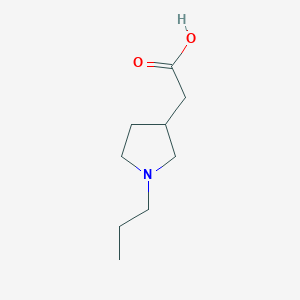
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)